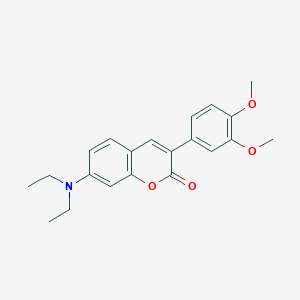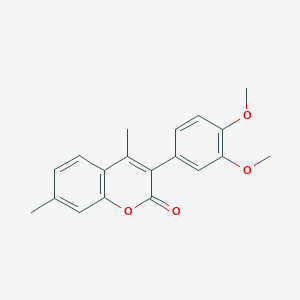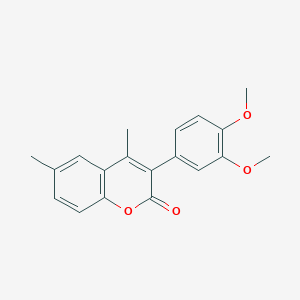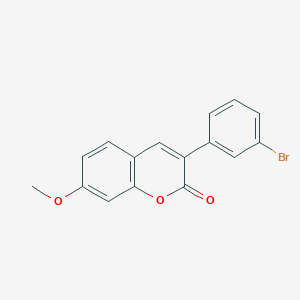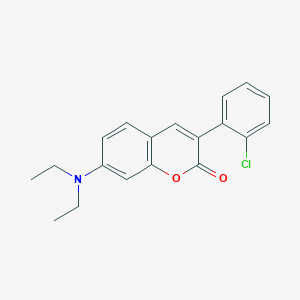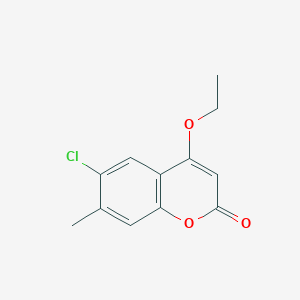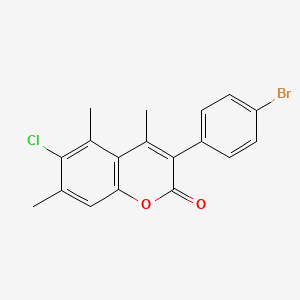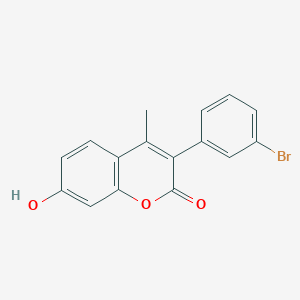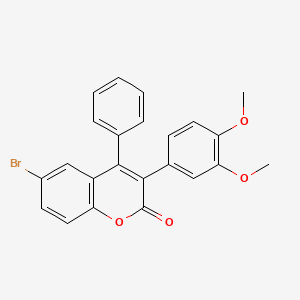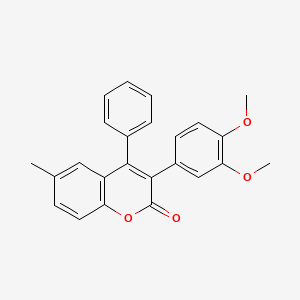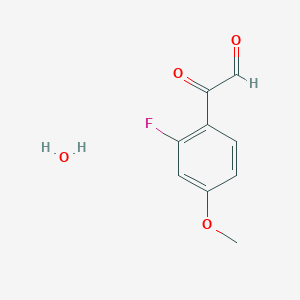
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate
Übersicht
Beschreibung
The compound is a derivative of acetaldehyde, which is a simple aldehyde with a carbonyl center bonded to hydrogen and a group derived from 2-fluoro-4-methoxyphenyl . The “hydrate” in the name suggests that it forms a stable hydrate, meaning it has a water molecule attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a carbonyl group (C=O) due to the presence of acetaldehyde in its name, a phenyl ring due to the presence of phenyl in its name, and a fluorine and methoxy (OCH3) substituents on the phenyl ring due to the fluoro and methoxy in its name .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The carbonyl group is often reactive and can undergo a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carbonyl group, a phenyl ring, and fluorine and methoxy substituents would likely influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. The compound has also been used in the development of fluorescent probes for the detection of amino acids and peptides in biological systems.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate is not well understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In one study, the compound was found to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it a cost-effective reagent for organic synthesis. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate in scientific research. One area of interest is the development of new fluorescent probes for the detection of amino acids and peptides in biological systems. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs and cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKBZNQMWTWAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




